molecular formula C8H4BrClN2 B13490245 3-Bromo-4-chloro-1,5-naphthyridine

3-Bromo-4-chloro-1,5-naphthyridine

Cat. No.: B13490245
M. Wt: 243.49 g/mol
InChI Key: VZCZTAVUYDAFCU-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1,5-naphthyridine (CAS: EN300-3235457, MDL: MFCD00145199) is a halogenated heterocyclic compound with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.06 g/mol . This compound features a naphthyridine core substituted with bromine at position 3 and chlorine at position 2. Its synthesis typically involves sequential halogenation reactions, such as bromination of 1,5-naphthyridine derivatives followed by chlorination under conditions like POCl₃/PCl₅ reflux . The dual halogen substitution enhances its reactivity in cross-coupling and nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical intermediates .

Properties

IUPAC Name

3-bromo-4-chloro-1,5-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCZTAVUYDAFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, sodium nitrite, potassium iodate, manganese dioxide, and potassium permanganate . Reaction conditions vary depending on the desired product and may involve different temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted naphthyridines .

Scientific Research Applications

3-Bromo-4-chloro-1,5-naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogenated 1,5-Naphthyridines

4-Chloro-1,5-naphthyridine (CAS: 930276-73-6)
  • Structure : Chlorine at position 3.
  • Reactivity: Undergoes SN2 reactions with amines (e.g., 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione) to form amino derivatives .
  • Applications : Intermediate for antimalarial agents .
  • Key Difference : Lacks bromine, reducing steric bulk and altering electronic properties compared to the target compound.
3,7-Dibromo-1,5-naphthyridine (CAS: 17965-72-9)
  • Structure : Bromine at positions 3 and 5.
  • Synthesis : Direct bromination of 1,5-naphthyridine with Br₂ in CCl₄ .
  • Applications : Used in Suzuki-Miyaura couplings due to dual bromine sites.
  • Key Difference : Symmetrical halogenation vs. asymmetric 3-Br/4-Cl substitution in the target compound, leading to divergent regioselectivity in reactions .
2-Chloro-1,5-naphthyridine (CAS: 5332-24-1)
  • Structure : Chlorine at position 2.
  • Synthesis : Meissenheimer chlorination of 1,5-naphthyridine 1-oxide .
  • Key Difference : Positional isomerism alters solubility (higher in CCl₄) and NMR profiles (distinct AB coupling systems for H3/H4 vs. H6/H7) compared to the 3-Br/4-Cl derivative .

Functionalized Derivatives

4-Chloro-1,5-naphthyridin-3-amine (CAS: 930276-73-6)
  • Structure : Chlorine at position 4 and amine at position 3.
  • Synthesis : Amination of 4-chloro-1,5-naphthyridine .
  • Applications : Precursor for bioactive molecules.
  • Key Difference : Amine group introduces nucleophilic sites absent in the bromo-chloro compound, enabling different reaction pathways .
Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
  • Structure : Chlorine at position 4 and ester group at position 3.
  • Applications : Building block for metal-organic frameworks (MOFs).
  • Key Difference : Ester substituent increases polarity and solubility in polar solvents compared to halogenated analogs .

Data Tables

Table 1: Physical and Chemical Properties
Compound Molecular Weight (g/mol) Halogen Substituents Solubility Key Applications
3-Bromo-4-chloro-1,5-naph 243.06 Br (3), Cl (4) Moderate in DMSO Pharmaceutical synthesis
4-Chloro-1,5-naphthyridine 164.59 Cl (4) High in CCl₄ Antimalarial intermediates
3,7-Dibromo-1,5-naph 291.95 Br (3,7) Low in H₂O Cross-coupling reactions

Biological Activity

3-Bromo-4-chloro-1,5-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthyridine core with bromine and chlorine substituents, which enhance its reactivity and biological activity. The presence of halogens allows for unique interactions with biological targets, influencing its pharmacological effects.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes and receptors, affecting their activity. Halogen atoms can form halogen bonds, while the naphthyridine core may participate in π-π stacking interactions.
  • Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism, suggesting a broad spectrum of action at the molecular level.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

  • Antibacterial Effects : Compounds with similar structures have shown broad-spectrum antibacterial activity against drug-resistant strains. For instance, derivatives have been effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 1.7 to 13.2 µg/mL .
PathogenMIC (µg/mL)Reference
Staphylococcus aureus6–7
Escherichia coli5.4–7.1
Pseudomonas aeruginosaNot Active

Anticancer Activity

Studies have reported that naphthyridine derivatives display cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Human HL-60 and HeLa cells showed significant sensitivity to compounds related to naphthyridines .
  • Mechanism : The anticancer activity is thought to involve inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription .

Case Studies

Several studies highlight the biological activity of this compound:

  • Synthesis and Evaluation : In one study, derivatives were synthesized and evaluated for their antimicrobial properties. The introduction of bromine at specific positions enhanced antibacterial efficacy against Gram-positive bacteria .
  • Anticancer Research : Another investigation focused on the cytotoxicity of naphthyridine derivatives against solid tumors in mice models. Results indicated that these compounds could be as effective as established chemotherapeutic agents but with reduced toxicity .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
3-Bromo-1,5-naphthyridineModerateLow
4-Chloro-1,5-naphthyridineLowModerate

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